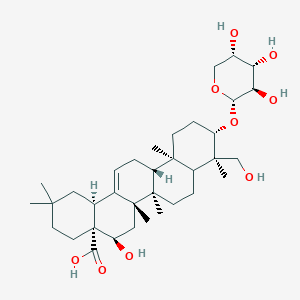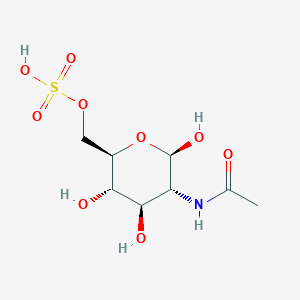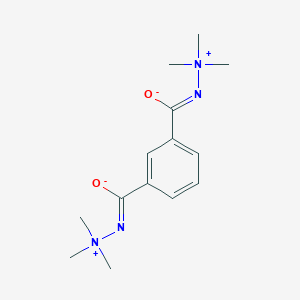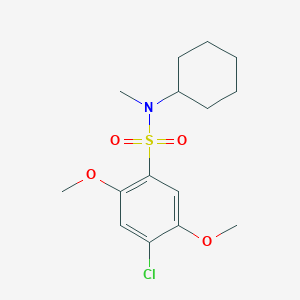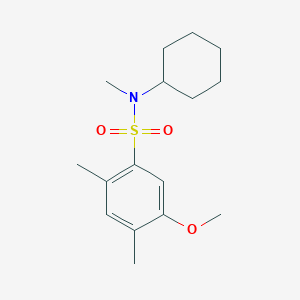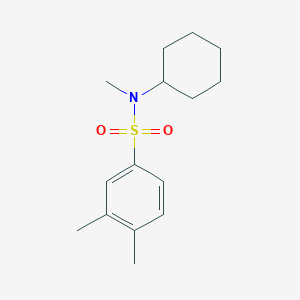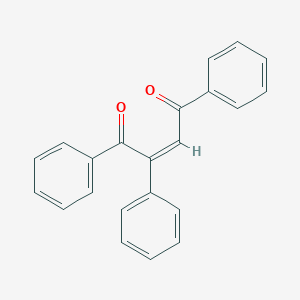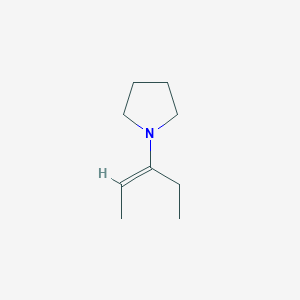
(E)-1-Pyrrolidino-2-pentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-Pyrrolidino-2-pentene, also known as PPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a chiral molecule that is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of (E)-1-Pyrrolidino-2-pentene is complex and not fully understood. (E)-1-Pyrrolidino-2-pentene has been shown to interact with various receptors in the brain, including the nicotinic acetylcholine receptor and the sigma receptor. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin. The exact mechanism by which (E)-1-Pyrrolidino-2-pentene exerts its effects is still the subject of ongoing research.
Biochemical and Physiological Effects:
(E)-1-Pyrrolidino-2-pentene has been shown to have various biochemical and physiological effects. In animal studies, (E)-1-Pyrrolidino-2-pentene has been shown to improve cognitive function and memory. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the immune system, with some studies suggesting that (E)-1-Pyrrolidino-2-pentene may have anti-inflammatory properties.
实验室实验的优点和局限性
(E)-1-Pyrrolidino-2-pentene has several advantages and limitations for lab experiments. One advantage is that (E)-1-Pyrrolidino-2-pentene is a chiral molecule, which allows for the production of enantiomerically pure compounds. (E)-1-Pyrrolidino-2-pentene is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of (E)-1-Pyrrolidino-2-pentene is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (E)-1-Pyrrolidino-2-pentene has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on (E)-1-Pyrrolidino-2-pentene. One area of research is the development of new drugs based on (E)-1-Pyrrolidino-2-pentene. (E)-1-Pyrrolidino-2-pentene has been shown to have potential as a ligand for various receptors, making it a promising candidate for drug development. Another area of research is the study of (E)-1-Pyrrolidino-2-pentene's effects on the immune system. Some studies suggest that (E)-1-Pyrrolidino-2-pentene may have anti-inflammatory properties, which could have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-1-Pyrrolidino-2-pentene and its potential toxicity.
合成方法
The synthesis of (E)-1-Pyrrolidino-2-pentene involves a multi-step process that begins with the reaction of 1,5-dibromopentane with sodium hydride to form 1,5-pentadiene. This compound is then reacted with pyrrolidine to form (E)-1-Pyrrolidino-2-pentene. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst, to ensure a high yield of the desired product.
科学研究应用
(E)-1-Pyrrolidino-2-pentene has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (E)-1-Pyrrolidino-2-pentene has been shown to have potential as a ligand for various receptors, including the nicotinic acetylcholine receptor and the sigma receptor. (E)-1-Pyrrolidino-2-pentene has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and schizophrenia. In materials science, (E)-1-Pyrrolidino-2-pentene has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, (E)-1-Pyrrolidino-2-pentene has been used as a chiral auxiliary in various reactions, allowing for the production of enantiomerically pure compounds.
属性
CAS 编号 |
13750-57-7 |
|---|---|
产品名称 |
(E)-1-Pyrrolidino-2-pentene |
分子式 |
C17H13ClN6O5 |
分子量 |
139.24 g/mol |
IUPAC 名称 |
1-[(E)-pent-2-en-3-yl]pyrrolidine |
InChI |
InChI=1S/C9H17N/c1-3-9(4-2)10-7-5-6-8-10/h3H,4-8H2,1-2H3/b9-3+ |
InChI 键 |
LSQXOLFOAOCMSS-YCRREMRBSA-N |
手性 SMILES |
CC/C(=C\C)/N1CCCC1 |
SMILES |
CCC(=CC)N1CCCC1 |
规范 SMILES |
CCC(=CC)N1CCCC1 |
同义词 |
(E)-1-Pyrrolidino-2-pentene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






